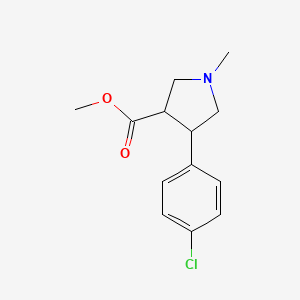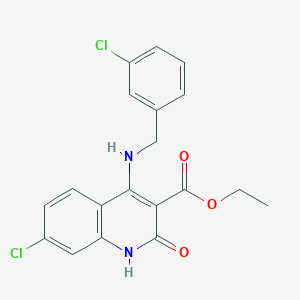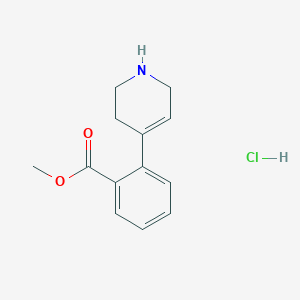
(2,5-Dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
In Chemistry: It could serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers or materials with advanced properties.
In Biology: Its structural motifs are reminiscent of those found in some bioactive molecules, suggesting it could be of interest in drug discovery, potentially as an antitumor or antimicrobial agent.
In Medicine: Exploratory research might focus on its pharmacokinetics and pharmacodynamics, evaluating its efficacy and safety as a therapeutic agent.
In Industry: Beyond pharmaceuticals, it could find applications in agrochemicals, where its unique structure might confer beneficial properties such as increased efficacy or reduced environmental impact.
Mechanism of Action: The mechanism by which (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. These might include enzymes, receptors, or nucleic acids. For instance, if it acts as an enzyme inhibitor, it could bind to the active site and prevent substrate access. Alternatively, as a receptor agonist or antagonist, it could either activate or block signaling pathways.
Comparison with Similar Compounds: Compared to other molecules with similar structures, such as 2,5-dimethylfuran or azetidine derivatives, this compound stands out due to its combined triazole, furan, and azetidine components. These functionalities can endow it with enhanced stability, reactivity, or biological activity. Similar compounds include:
2,5-dimethylfuran
4-phenyl-1H-1,2,3-triazole
Azetidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One plausible synthetic route could start with the formation of the furan ring, followed by functionalization to introduce the dimethyl groups. Concurrently, the azetidine and triazole components can be synthesized and appropriately protected. The final step involves coupling these three key fragments under carefully controlled conditions.
Industrial Production Methods: Industrial synthesis would likely scale up using continuous flow chemistry methods, which offer better control over reaction conditions and higher yields. Employing green chemistry principles, such as using less toxic solvents or catalysis, would be considered to enhance environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: The compound could undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, typical reagents might include potassium permanganate or chromium trioxide. Reduction reactions could utilize hydrogen gas over a metal catalyst or sodium borohydride. Substitution reactions might involve halogenation agents or nucleophiles like sodium hydroxide.
Major Products: Depending on the reaction and conditions, the product spectrum could range from alcohols (via reduction) to carboxylic acids (via oxidation) and substituted variants (via halogenation or nucleophilic substitution).
Eigenschaften
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-16(13(2)24-12)18(23)21-9-15(10-21)22-11-17(19-20-22)14-6-4-3-5-7-14/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYQWXXDVVCDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)


